molecular formula C21H17N3O5S3 B2865394 3-benzenesulfonamido-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)benzamide CAS No. 886891-41-4

3-benzenesulfonamido-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B2865394
CAS No.: 886891-41-4
M. Wt: 487.56
InChI Key: JGMYSMNZEXCIFF-UHFFFAOYSA-N
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Description

3-benzenesulfonamido-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)benzamide is a complex organic compound that has garnered attention due to its potential applications in various fields, including medicinal chemistry and material science. This compound features a benzamide core linked to a benzothiazole moiety, with sulfonamide and methanesulfonyl functional groups enhancing its chemical reactivity and biological activity.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzenesulfonamido-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)benzamide typically involves multiple steps, starting with the preparation of the benzothiazole core. One common method involves the cyclization of 2-aminobenzenethiol with a suitable aldehyde or ketone under acidic conditions to form the benzothiazole ring. The methanesulfonyl group can be introduced via sulfonation using methanesulfonyl chloride in the presence of a base such as pyridine.

The benzamide moiety is then synthesized by reacting benzoic acid with an amine, followed by coupling with the benzothiazole derivative

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-benzenesulfonamido-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The sulfonamide and benzothiazole moieties can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-benzenesulfonamido-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)benzamide is unique due to its combination of sulfonamide, methanesulfonyl, benzothiazole, and benzamide moieties, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

3-(benzenesulfonamido)-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O5S3/c1-31(26,27)17-10-11-18-19(13-17)30-21(22-18)23-20(25)14-6-5-7-15(12-14)24-32(28,29)16-8-3-2-4-9-16/h2-13,24H,1H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGMYSMNZEXCIFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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